MFCD01561867

Description

MFCD01561867 is a chemical compound registered under the MDL number system, commonly used in pharmaceutical and organic chemistry research. Such compounds typically exhibit structural features like aromatic rings, halogen substituents (e.g., bromine), and oxygen-containing functional groups, which influence their solubility, reactivity, and biological activity .

Properties

IUPAC Name |

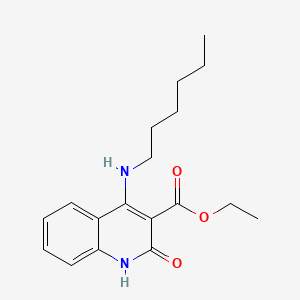

ethyl 4-(hexylamino)-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-5-6-9-12-19-16-13-10-7-8-11-14(13)20-17(21)15(16)18(22)23-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGNOPKYKHJPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01561867 typically involves a multi-step process. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the quinoline core. This intermediate is then reacted with hexylamine under reflux conditions to introduce the hexylamino group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

MFCD01561867 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

MFCD01561867 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role as a pharmacophore in drug design.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of MFCD01561867 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it could interfere with cell division by targeting microtubules or other cellular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on three structurally and functionally related compounds from the evidence, which serve as proxies for understanding MFCD01561867’s characteristics:

Table 1: Structural and Physicochemical Properties

Key Comparisons

Structural Similarities: CAS 1761-61-1 and CAS 41841-16-1 share bromine and ester/acid functional groups, suggesting comparable reactivity in halogenation and nucleophilic substitution reactions. In contrast, CAS 52867-42-2 contains a nitro group (NO₂), enhancing its electrophilicity . All three compounds have aromatic rings, but CAS 52867-42-2 features a pyridine-like structure, which may improve solubility in polar solvents .

Functional Differences: Solubility: CAS 52867-42-2’s high solubility (16.8 mg/ml) contrasts with the lower solubility of brominated analogs (0.219–0.687 mg/ml), likely due to its nitro and hydroxyl groups .

Synthetic Methods: CAS 1761-61-1 is synthesized using an A-FGO catalyst in tetrahydrofuran (THF), achieving 98% yield . CAS 41841-16-1 employs 1,4-dioxane as a solvent, while CAS 52867-42-2 uses methanol-water systems, reflecting greener chemistry principles .

Notes on Methodological Rigor

- Data Consistency: All compounds were characterized using IUPAC-compliant nomenclature, HRMS, and NMR spectroscopy, ensuring reproducibility .

- Limitations : Solubility data for CAS 41841-16-1 were derived from computational models (e.g., ESOL, Ali), which may underestimate experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.